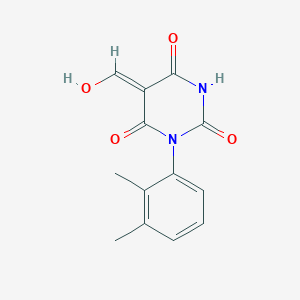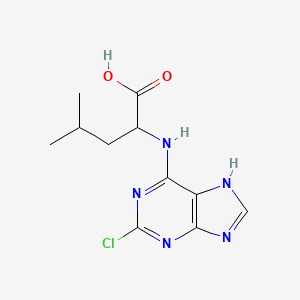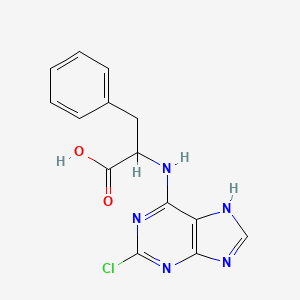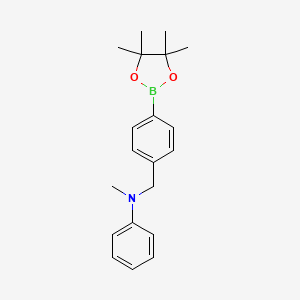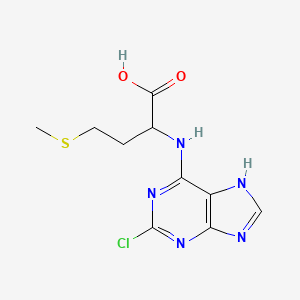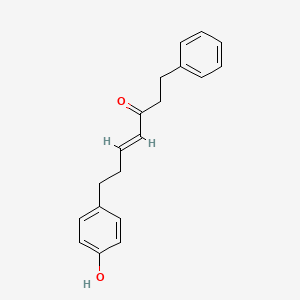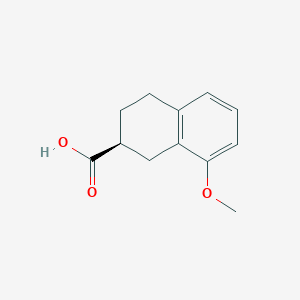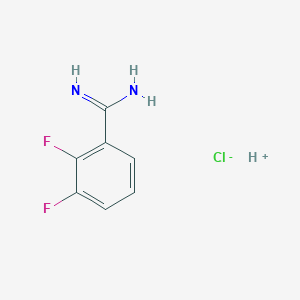
N-(2-chloro-9H-purin-6-yl)isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-9H-purin-6-yl)isoleucine is a compound that combines the structural features of purine and isoleucine Purine is a heterocyclic aromatic organic compound, while isoleucine is an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine typically involves the coupling of 2-chloro-9H-purine with isoleucine. One common method is to react 2-chloro-9H-purine with isoleucine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions to avoid racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography.
Types of Reactions:
Substitution Reactions: The chlorine atom in the purine ring can undergo nucleophilic substitution reactions. For example, it can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include N-substituted purines.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ring.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-9H-purin-6-yl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Biochemistry: Used in the study of enzyme-substrate interactions and protein synthesis.
Industrial Applications: Potential use in the synthesis of novel biomolecules and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of N-(2-chloro-9H-purin-6-yl)isoleucine involves its interaction with nucleic acids and proteins. The purine moiety can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, potentially disrupting normal cellular processes. The isoleucine part of the molecule can interact with enzymes and proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A simpler analog that lacks the isoleucine moiety.
N-(purin-6-yl)dipeptides: Compounds where the purine is linked to different amino acids.
Uniqueness: N-(2-chloro-9H-purin-6-yl)isoleucine is unique due to the combination of a purine base with an essential amino acid, providing a dual functionality that can interact with both nucleic acids and proteins. This dual functionality makes it a versatile compound for various biochemical and medicinal applications.
Eigenschaften
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUIQOHIFBJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
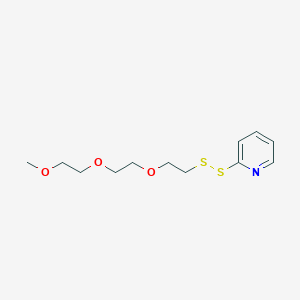
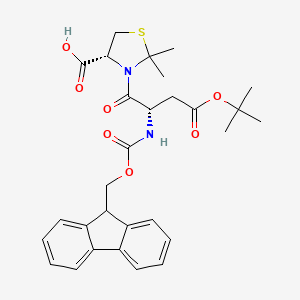
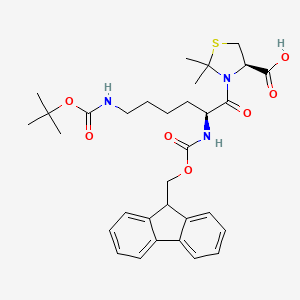
![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)

